4-methoxy-1-(4-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazine ring substituted with a methoxy group, a methylphenyl group, and a carboxamide group. Its unique structure makes it a candidate for various pharmacological studies.
Preparation Methods
The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide involves several steps. One common synthetic route includes the acetylation of 4-methylphenyl acetate followed by a Fries rearrangement to obtain 1-(2-hydroxy-5-methylphenyl) ethan-1-one . This intermediate is then subjected to further reactions to introduce the pyridazine ring and other substituents under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential anti-platelet aggregation activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cardiovascular diseases.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit platelet aggregation by interfering with the thromboxane A2 pathway . This inhibition reduces the formation of blood clots, making it a potential candidate for anti-thrombotic therapy.
Comparison with Similar Compounds
Similar compounds to 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide include:
4-methoxyisophthalamides: These compounds also exhibit anti-platelet aggregation activities.
4-methoxy-1,3-benzenedisulfonamides: Known for their potential as anti-platelet drugs.
The uniqueness of this compound lies in its specific substitution pattern on the pyridazine ring, which may confer distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(2)17-16(21)15-13(22-4)9-14(20)19(18-15)12-7-5-11(3)6-8-12/h5-10H,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOPDNVWHDSPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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